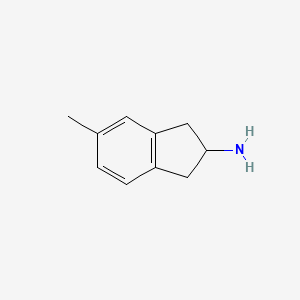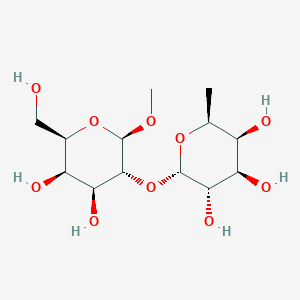
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is a disaccharide derivative composed of a fucose and a galactose molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside typically involves glycosylation reactions. One common method includes the use of methyl galactoside as a starting material, which undergoes glycosylation with a fucose donor under acidic conditions. Catalysts such as trifluoromethanesulfonic acid (TfOH) are often employed to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar glycosylation techniques, with optimizations for yield and purity. Enzymatic synthesis methods, utilizing glycosyltransferases, are also explored for more environmentally friendly and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like periodate, leading to the cleavage of vicinal diols and formation of aldehyde groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl groups on the sugar moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized sugar derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing antitumor and anti-inflammatory drugs.
Industry: Utilized in the production of bioactive compounds and as a model compound in carbohydrate research.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often involve glycan receptors on cell surfaces, which mediate the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
- Methyl-2-alpha-L-fucopyranosyl-beta-D-glucoside
- Methyl-2-alpha-L-fucopyranosyl-beta-D-mannoside
- Methyl-2-alpha-L-fucopyranosyl-beta-D-xyloside
Comparison: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose. This combination imparts distinct biological properties, such as enhanced binding affinity to certain lectins compared to its analogs. The structural differences among these compounds result in varied biological activities and applications.
Eigenschaften
CAS-Nummer |
37288-45-2 |
|---|---|
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6+,7-,8+,9-,10-,11+,12-,13+/m0/s1 |
InChI-Schlüssel |
ZUPSABSQBFCIOU-IBVRSMRASA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


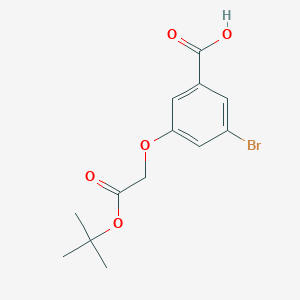
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)



![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
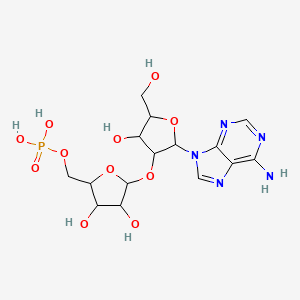


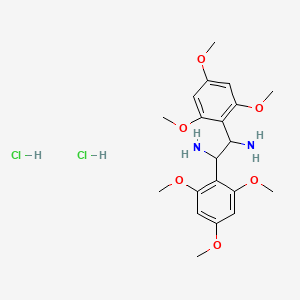

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
